molecular formula C8H6FNO B152428 3-Fluorophenoxyacetonitrile CAS No. 135290-20-9

3-Fluorophenoxyacetonitrile

Cat. No.: B152428
CAS No.: 135290-20-9
M. Wt: 151.14 g/mol
InChI Key: IPEUJNOWOPRARM-UHFFFAOYSA-N
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Description

3-Fluorophenoxyacetonitrile is an organic compound with the molecular formula C8H6FNO. It is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorophenoxyacetonitrile typically involves the reaction of 3-fluorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

3-Fluorophenol+ChloroacetonitrileK2CO3,DMF,HeatThis compound\text{3-Fluorophenol} + \text{Chloroacetonitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} 3-Fluorophenol+ChloroacetonitrileK2​CO3​,DMF,Heat​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluorophenoxyacetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides or other derivatives.

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized products.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or lithium aluminum hydride can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products Formed

Scientific Research Applications

3-Fluorophenoxyacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluorophenoxyacetonitrile depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorophenylacetonitrile
  • 4-Fluorophenoxyacetonitrile
  • 2-Fluorophenoxyacetonitrile

Comparison

3-Fluorophenoxyacetonitrile is unique due to the position of the fluorine atom on the phenoxy group, which can influence its reactivity and interaction with biological targets. Compared to 4-Fluorophenoxyacetonitrile and 2-Fluorophenoxyacetonitrile, the 3-position fluorine substitution may result in different steric and electronic effects, thereby altering its chemical and biological properties .

Biological Activity

3-Fluorophenoxyacetonitrile (C8H6FN) is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other relevant pharmacological effects. The synthesis of this compound and its implications in medicinal chemistry are also discussed.

This compound is characterized by a phenoxy group attached to an acetonitrile moiety, with a fluorine atom positioned on the phenyl ring. This structural configuration contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness, particularly against Gram-positive bacteria.

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus250500
Bacillus subtilis125250
Escherichia coli1000>1000

The compound exhibits a bactericidal effect against Staphylococcus aureus and Bacillus subtilis, with MBC values indicating effective killing at concentrations lower than four times the MIC, which is a hallmark of bactericidal agents .

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have shown that this compound has selective toxicity. For instance, when tested on L929 fibroblast cells, the compound demonstrated varying levels of cytotoxicity depending on the concentration and exposure time.

Concentration (µM) Cell Viability (%)
20075
10084
5081
2584
12107

The results indicate that at lower concentrations, the compound may enhance cell viability, while higher concentrations lead to decreased viability .

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death. The presence of the fluorine atom may enhance lipophilicity, facilitating better penetration into bacterial cells .

Case Studies

  • Case Study: Antimicrobial Efficacy
    A study conducted on various derivatives of phenoxyacetonitriles demonstrated that modifications in the substituent groups significantly affect antimicrobial potency. The study found that compounds with electron-withdrawing groups like fluorine showed enhanced activity against resistant strains of bacteria, including MRSA .
  • Case Study: Cytotoxicity Profile
    Research involving the cytotoxic effects of various nitriles revealed that compounds similar to this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Properties

IUPAC Name

2-(3-fluorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEUJNOWOPRARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3-fluorophenol (560 mg, 5.0 mmol) in DMF (10 mL) is added potassium carbonate (828 mg, 6.0 mmol) followed by chloroacetonitrile (0.315 mL, 50.0 mmol). The reaction mixture is stirred and heated at 50° C. for 14 h. The reaction mixture is cooled to RT, diluted with EtOAc, and washed with water, brine, then dried (MgSO4), and filtered. The filtrate is evaporated, and the residue purified by chromatography on silica gel; elution with dichloromethane gives 712 mg of the product 386.
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560 mg
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10 mL
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0.315 mL
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Synthesis routes and methods II

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